(3E,3aR,8bS)-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one
Overview
Description
(3E,3aR,8bS)-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one is a useful research compound. Its molecular formula is C17H14O5 and its molecular weight is 298.29 g/mol. The purity is usually 95%.
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Biological Activity
The compound (3E,3aR,8bS)-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one belongs to a class of indeno[1,2-b]furan derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a complex arrangement of fused rings and functional groups that influence its biological activity.
1. Inhibition of Protein Kinases
Research indicates that derivatives of indeno[1,2-b]furan compounds exhibit significant inhibition of protein kinases, particularly human protein kinase CK2. The pharmacophore model developed for these compounds suggests a strong correlation between structural features and inhibitory potency. For instance, various indeno[1,2-b]indoles were tested for their IC50 values against CK2, demonstrating a range of inhibitory activities:
Compound | IC50 (µM) |
---|---|
Compound A | 0.025 |
Compound B | 0.17 |
Compound C | 0.36 |
Compound D | >10 |
These findings highlight the potential of this compound as a selective CK2 inhibitor .
2. Anticancer Properties
Indeno[1,2-b]furan derivatives have been studied for their anticancer properties. In vitro studies reveal that these compounds can reduce cell viability in various cancer cell lines by more than 60% at concentrations around 10 µM. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation .
3. Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens. Studies have identified several bioactive metabolites derived from indeno[1,2-b]furan structures that exhibit significant antibacterial and antifungal properties .
Case Study 1: CK2 Inhibition
A study conducted by Alchab et al. utilized a set of 50 indeno[1,2-b]indoles to establish a pharmacophore model for CK2 inhibition. The model successfully predicted the activity of several compounds based on their structural characteristics and led to the identification of new potential inhibitors .
Case Study 2: Anticancer Efficacy
In another investigation, researchers synthesized various derivatives of indeno[1,2-b]furan and assessed their anticancer efficacy in human breast cancer cell lines. The results indicated that certain derivatives significantly inhibited tumor growth and induced apoptotic pathways .
Properties
IUPAC Name |
(3E,3aR,8bS)-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-9-6-14(21-16(9)18)20-8-13-12-7-10-4-2-3-5-11(10)15(12)22-17(13)19/h2-6,8,12,14-15H,7H2,1H3/b13-8+/t12-,14+,15-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSDUVBUZOUAOQ-IMBONUEFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OC1=O)OC=C2C3CC4=CC=CC=C4C3OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H](OC1=O)O/C=C/2\[C@H]3CC4=CC=CC=C4[C@H]3OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76974-79-3 | |
Record name | GR 24 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076974793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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